molecular formula C14H15NO B2596274 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 100710-49-4

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2596274
CAS No.: 100710-49-4
M. Wt: 213.28
InChI Key: BUASEJQXPUHOLA-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1-phenylpyrrole with formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,5-Trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of methyl and phenyl groups with the aldehyde functionality provides a versatile scaffold for further chemical modifications and applications in various fields .

Properties

IUPAC Name

2,4,5-trimethyl-1-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-11(2)15(12(3)14(10)9-16)13-7-5-4-6-8-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUASEJQXPUHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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